N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide
Overview
Description
N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a bromopyridine moiety attached to a methylbenzenesulfonamide group
Scientific Research Applications
Environmental Impact and Analysis of Brominated Compounds
- Novel Brominated Flame Retardants: A critical review discussed the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food. The study highlighted the need for further research on their environmental fate, toxicity, and the development of optimized analytical methods to include all NBFRs in monitoring programs. This review underscores the environmental implications of using brominated compounds in various applications (Zuiderveen, Slootweg, & de Boer, 2020).
Advances in Sulfonamide Chemistry
- Sulfonamide-Based Medicinal Chemistry: A comprehensive review on sulfonamide derivatives was presented, including their development and broad bioactive spectrum after chemical modifications. The study highlighted the versatility of sulfonamide derivatives in organic synthesis and their significant value in the pharmaceutical industry, suggesting potential medicinal applications of "N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide" and its analogs (Shichao et al., 2016).
Pharmaceutical and Biomedical Applications
- Therapeutic Potential of Thymoquinone: Research on thymoquinone, a natural compound with a quinone structure similar to the target compound, has shown its therapeutic potential against various diseases due to its antioxidant and anti-inflammatory properties. This indicates the potential for compounds with similar functionalities to be explored for their therapeutic benefits (Goyal et al., 2017).
Environmental Degradation and Toxicology
- Degradation of Acetaminophen by Advanced Oxidation Processes: A study on the degradation pathways, by-products, and biotoxicity of acetaminophen under advanced oxidation processes may provide insights into the environmental behavior and potential risks associated with brominated and sulfonamide compounds. Understanding the degradation pathways could inform the development of safer compounds and disposal methods for "this compound" and related chemicals (Qutob et al., 2022).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and receptors .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been found to influence various cellular processes .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 5-bromo-2-aminopyridine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(5-bromopyridin-
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFVGVQNRKEYEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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